1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- is a chemical compound that has shown potential as a lead compound for novel antidepressant drug development. [] It is structurally similar to the antidepressant drug duloxetine. [] This compound is a derivative of 3,4-dihydro-2(1H)-quinolinone and contains a 1H-indazole moiety. [, ] Research suggests it primarily acts as a serotonin-6 receptor antagonist, a target of interest for cognitive enhancement. []
1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- is a chemical compound characterized by a propanamine backbone linked to an indazole moiety via an oxy linkage. This compound is significant in various scientific applications, particularly in medicinal chemistry due to its potential biological activities. The compound is identified by the CAS Registry Number 32852-15-6 and has various synonyms, including 3-(1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine.
The compound falls under the category of amines and heterocyclic compounds, specifically featuring an indazole structure. It is often studied for its interactions with biological systems, particularly in the context of enzyme inhibition and receptor modulation. Its classification as a pharmaceutical compound highlights its relevance in drug development and therapeutic applications.
The synthesis of 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- typically involves the following steps:
The reaction mechanism generally involves nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon of the chloropropanamine, leading to the formation of the desired product.
The molecular formula for 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- is C12H17N3O. The structural representation can be described as follows:
The specific products formed from these reactions depend on the reagents and conditions applied during the reactions.
The mechanism of action for 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- involves its interaction with specific molecular targets such as enzymes or receptors. The indazole moiety is known for its ability to modulate biological activity by inhibiting enzyme functions or altering receptor behavior. The precise pathways are contingent upon the biological context and target specificity.
Relevant data suggests that this compound's properties may vary based on environmental conditions and specific formulations used in applications.
The scientific uses of 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- primarily lie within medicinal chemistry. It has potential applications in:
This compound exemplifies how small molecular changes can lead to significant differences in biological activity and therapeutic potential.
The compound 3-(1H-Indazol-3-yloxy)-N,N-dimethylpropan-1-amine (CAS 32852-15-6) emerged as a significant structural motif in medicinal chemistry during the late 20th century, primarily through its relationship to the non-steroidal anti-inflammatory drug (NSAID) benzydamine. Historically, indazole derivatives gained prominence due to their diverse biological activities, particularly as anti-inflammatory and antimicrobial agents. The specific 3-oxypropylamine side chain modification represented a strategic simplification of the benzydamine scaffold, allowing researchers to investigate structure-activity relationships while reducing synthetic complexity. This compound was first characterized as Benzydamine Impurity 10, identified during analytical studies of benzydamine formulations and synthesis pathways [1] [3].
The synthetic accessibility of this molecule—typically achieved through nucleophilic substitution between 3-hydroxyindazole and N,N-dimethyl-3-chloropropylamine—facilitated its adoption as a key intermediate in pharmaceutical research. Unlike its benzylated counterpart benzydamine, which requires additional synthetic steps for N-alkylation, this simpler analogue provided insights into the essential pharmacophoric elements of indazole ethers. Early research focused on its physicochemical behavior and chromatographic properties, establishing it as a reference standard for quality control in benzydamine manufacturing [1] [6] [9].
Table 1: Key Historical Milestones for Indazole Ether Derivatives
Year | Development | Significance |
---|---|---|
1960s | Benzydamine introduction | First therapeutic indazole ether NSAID |
1980s | Identification as impurity (Benzydamine Impurity 10) | Quality control standardization |
2000s | Broad availability as research chemical | Facilitation of structure-activity relationship studies |
The primary chemical designation 3-(1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine follows strict IUPAC substitutive nomenclature rules:
This systematic name reveals critical structural features: the base molecule is 1-aminopropane modified at the terminal amine (dimethylated) and at carbon 3 (ether-linked to indazole). Notably, hyphen placement in chemical names affects interpretation: "3-(1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine" explicitly positions the indazole ether at C3, distinguishing it from potential isomers like 2-(indazolyloxy) variants. The compound exhibits tautomerism at the indazole ring (1H vs 2H tautomers), though X-ray crystallography of analogues confirms predominant 1H-configuration in solid state [1] [3] [4].
Alternative nomenclature reflects pharmaceutical context:
The InChIKey GNRCKJSAOVNGOD-UHFFFAOYSA-N
provides an unambiguous digital identifier encoding molecular connectivity, including the indazole’s mobile proton. This distinguishes it from isomeric structures like N-methylated indazoles or ether-linked positional isomers [1] [3] [6].
Table 2: Accepted Nomenclature Variants and Contexts
Nomenclature Style | Context | Distinctive Feature |
---|---|---|
3-(1H-Indazol-3-yloxy)-N,N-dimethylpropan-1-amine | IUPAC systematic | Hyphen positioning defines attachment points |
[3-(1H-Indazol-3-yloxy)propyl]dimethylamine | CAS registry | Grouping of propylamine moiety |
Benzydamine Impurity 10 | Pharmaceutical analysis | Functional role designation |
C₁₂H₁₇N₃O | Empirical formula | Elemental composition (MW 219.28 g/mol) |
3-(1H-Indazol-3-yloxy)-N,N-dimethylpropan-1-amine serves as the fundamental scaffold for the NSAID benzydamine (1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole), sharing three critical pharmacophore elements:
Benzydamine incorporates an additional benzyl group on the indazole nitrogen (position 1), significantly altering electronic distribution and steric bulk. Pharmacological studies reveal this N-benzylation dramatically enhances anti-inflammatory potency, confirming that while the unsubstituted analogue contains the core spatial arrangement, the benzyl group constitutes an essential pharmacophoric enhancement. Molecular weight analysis illustrates this relationship: the unsubstituted compound (C₁₂H₁₇N₃O, MW 219.28 g/mol) lacks benzydamine’s benzyl moiety (C₁₉H₂₃N₃O, MW 309.41 g/mol) [1] [4] [6].
Table 3: Structural and Pharmacophoric Comparison with Benzydamine
Characteristic | 3-(1H-Indazol-3-yloxy)-N,N-dimethylpropan-1-amine | Benzydamine |
---|---|---|
Systematic Name | 3-(1H-Indazol-3-yloxy)-N,N-dimethylpropan-1-amine | 1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole |
Molecular Formula | C₁₂H₁₇N₃O | C₁₉H₂₃N₃O |
Molecular Weight (g/mol) | 219.28 | 309.41 |
N-Substitution | Unsubstituted (NH-indazole) | N1-Benzylated |
Key Pharmacophore Elements | Indazole ring, Oxypropyl spacer, Tertiary amine | Adds benzyl aromatic domain |
Role in Drug Development | Synthetic intermediate; Impurity reference standard | Therapeutic NSAID agent |
As an impurity standard (Benzydamine Impurity 10), this compound’s detection in pharmaceuticals quantifies residual starting materials or dealkylation products, with pharmacopeial methods specifying ≤0.5% acceptance criteria. Its liquid state (versus benzydamine’s crystalline solid) and lower molecular weight significantly alter chromatographic behavior in HPLC-UV methods, requiring specific analytical attention [1] [3] [6]. The structural simplification strategy—removing the benzyl group—enabled elucidation of the oxypropylamine fragment’s contribution to solubility and electrostatic interactions, establishing that the tertiary amine remains protonated in physiological environments, facilitating ionic bonding with biological targets.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: